Cas no 881040-30-8 (5-Bromo-2-(4-chlorophenyl)-1h-indole)

5-Bromo-2-(4-chlorophenyl)-1h-indole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(4-chlorophenyl)-1h-indole
- NAIYVMRIKUGKNC-UHFFFAOYSA-N
- DTXSID901291554
- BBL020621
- 881040-30-8
- DB-088296
- AKOS001476145
- STK893311
- BS-32983
- SCHEMBL2243728
- MFCD04966828
-
- MDL: MFCD04966828
- インチ: InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H
- InChIKey: NAIYVMRIKUGKNC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 304.96069Da
- 同位素质量: 304.96069Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 0
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 15.8Ų
5-Bromo-2-(4-chlorophenyl)-1h-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB382687-5g |
5-Bromo-2-(4-chlorophenyl)-1H-indole; . |
881040-30-8 | 5g |
€594.50 | 2025-02-19 | ||
TRC | B684228-100mg |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B684228-250mg |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 250mg |
$ 110.00 | 2023-04-18 | ||
Chemenu | CM233060-1g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 1g |
$373 | 2021-08-04 | |
abcr | AB382687-1 g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 1g |
€246.00 | 2023-05-19 | ||
abcr | AB382687-5 g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 5g |
€594.50 | 2023-05-19 | ||
Matrix Scientific | 205162-5g |
5-Bromo-2-(4-chlorophenyl)-1H-indole |
881040-30-8 | 5g |
$488.00 | 2023-09-09 | ||
Chemenu | CM233060-5g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 5g |
$407 | 2023-02-01 | |
A2B Chem LLC | AI58898-5g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 5g |
$364.00 | 2024-04-19 | |
A2B Chem LLC | AI58898-1g |
5-Bromo-2-(4-chlorophenyl)-1h-indole |
881040-30-8 | 95% | 1g |
$142.00 | 2024-04-19 |
5-Bromo-2-(4-chlorophenyl)-1h-indole 関連文献
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Shuling Yu,Kun Hu,Julin Gong,Linjun Qi,Jianghe Zhu,Yetong Zhang,Tianxing Cheng,Jiuxi Chen Org. Biomol. Chem. 2017 15 4300
-
Malose J. Mphahlele,Mmakwena M. Mmonwa Org. Biomol. Chem. 2019 17 2204
5-Bromo-2-(4-chlorophenyl)-1h-indoleに関する追加情報
5-Bromo-2-(4-chlorophenyl)-1H-indole: A Comprehensive Overview
The compound 5-Bromo-2-(4-chlorophenyl)-1H-indole, identified by the CAS number 881040-30-8, is a heterocyclic aromatic compound with significant interest in various fields of chemistry and pharmacology. This molecule belongs to the indole family, which is renowned for its versatile applications in drug discovery, material science, and synthetic organic chemistry. The structure of this compound consists of an indole ring system substituted with a bromine atom at position 5 and a 4-chlorophenyl group at position 2, making it a valuable intermediate in the synthesis of bioactive compounds.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Bromo-2-(4-chlorophenyl)-1H-indole. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling, to construct this molecule with high yields and excellent purity. These methods not only enhance the scalability of the synthesis but also pave the way for its application in large-scale production for pharmaceutical and agrochemical industries.
The unique electronic properties of 5-Bromo-2-(4-chlorophenyl)-1H-indole make it an attractive candidate for exploring its potential as a building block in drug design. Indole derivatives are known for their ability to modulate a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Recent studies have highlighted the role of this compound in inhibiting key enzymes associated with neurodegenerative diseases, such as Alzheimer's disease, by targeting specific pathways involved in amyloid-beta production.
In addition to its pharmacological applications, 5-Bromo-2-(4-chlorophenyl)-1H-indole has shown promise in materials science. Its aromaticity and conjugated system make it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as a charge transport layer material, demonstrating enhanced electron mobility and stability under operational conditions.
The environmental impact of synthetic compounds like 5-Bromo-2-(4-chlorophenyl)-1H-indole has also been a focus of recent studies. Scientists have investigated its biodegradation pathways under various environmental conditions, emphasizing the importance of sustainable practices in chemical synthesis. These findings underscore the need for eco-friendly approaches to minimize the ecological footprint of such compounds during their lifecycle.
In conclusion, 5-Bromo-2-(4-chlorophenyl)-1H-indole, with its distinctive chemical structure and diverse functional groups, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, driven by continuous advancements in synthetic techniques and biological insights. As research progresses, this compound is expected to unlock new possibilities for innovative solutions in both therapeutic and technological domains.
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